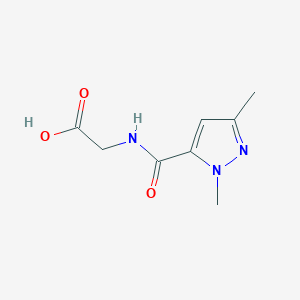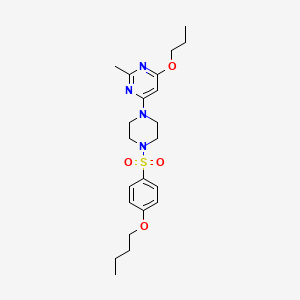
N2-cyclohexyl-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-cyclohexyl-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H31ClN6O and its molecular weight is 418.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 1,3,5-Triazine Derivatives
Triazine derivatives have been synthesized for various purposes, including the development of new materials and biological activity assessment. For instance, the synthesis of 1,3,5-triazine derivatives by reacting cyanuric chloride with morpholine has led to compounds with potential applications in polymer science and materials engineering, demonstrating triazine's utility in creating heat-resistant polyamides with good thermal stability and flame retardancy (Dinari & Haghighi, 2017). Such derivatives exhibit outstanding solubilities and are amenable to direct polycondensation, hinting at their applicability in advanced material synthesis.
Advanced Material Synthesis
The development of new materials, such as dendrimeric and polymeric structures incorporating triazine rings, showcases the compound's potential in materials science. These materials have been studied for their thermal properties, solubility, and structural integrity, offering insights into the design of high-performance, thermally stable polymers with specific functionalities (Uysal & Koç, 2010). Such research underscores the role of triazine derivatives in creating novel materials with potential applications ranging from electronics to coatings.
Environmental Applications
Research on triazine derivatives extends to environmental applications, such as the use of specific compounds for the adsorption of pollutants from wastewater. This is illustrated by studies on low-cost biosorbents for pesticide removal, highlighting triazine's role in environmental remediation and the development of sustainable, efficient methods for water purification (Boudesocque et al., 2008).
Biological and Chemical Investigations
The chemical and biological investigation of triazine derivatives has led to the synthesis of complexes with potential antimalarial and anticancer activities. This area of research is pivotal in drug discovery and the development of new therapeutic agents, demonstrating the compound's relevance in medicinal chemistry (Gravestock et al., 2011).
Eigenschaften
IUPAC Name |
2-N-cyclohexyl-4-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O.ClH/c1-15-12-16(2)14-18(13-15)23-20-24-19(22-17-6-4-3-5-7-17)25-21(26-20)27-8-10-28-11-9-27;/h12-14,17H,3-11H2,1-2H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXWJRMATCKFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4CCCCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2637047.png)
![Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2637048.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637050.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)
![2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2637052.png)

![2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2637054.png)

![(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2637060.png)



![N-(3-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2637067.png)
